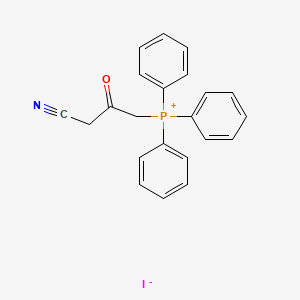
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a cyano group and an oxo group attached to a propyl chain, along with a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the cyano and oxo functional groups. One common method is the reaction of triphenylphosphine with 3-bromo-2-oxopropanenitrile under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonium cation can participate in nucleophilic substitution reactions, where it acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and oxo groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phosphonium salts, while oxidation reactions may produce phosphine oxides.
科学研究应用
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The cyano and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is unique due to the presence of both cyano and oxo functional groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical and research applications.
属性
CAS 编号 |
61553-39-7 |
|---|---|
分子式 |
C22H19INOP |
分子量 |
471.3 g/mol |
IUPAC 名称 |
(3-cyano-2-oxopropyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H19NOP.HI/c23-17-16-19(24)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15H,16,18H2;1H/q+1;/p-1 |
InChI 键 |
RPSFSIYESNFRDA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


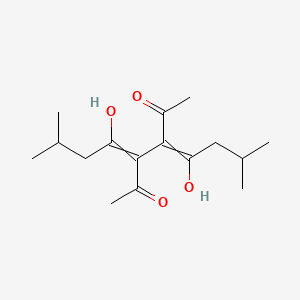
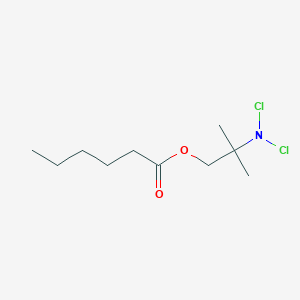
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
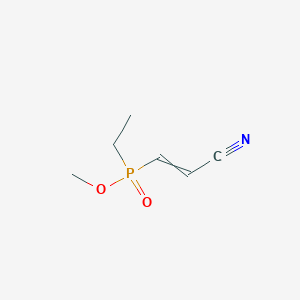
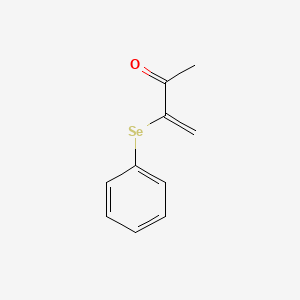
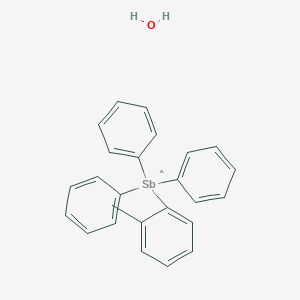
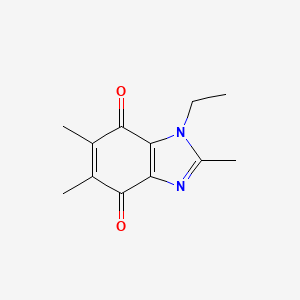
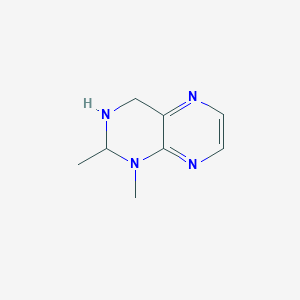
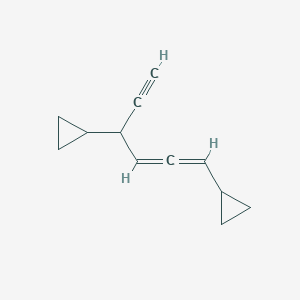
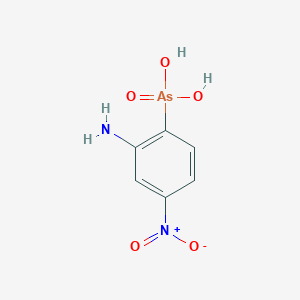
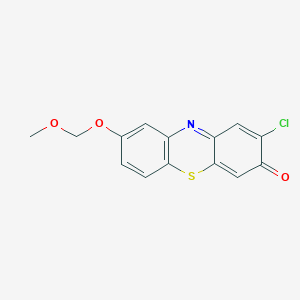
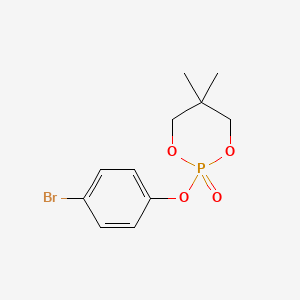
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
